3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C14H12F2N2O2 |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
3-[1-(2,4-difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-3-4-12(11(16)8-9)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2 |
InChI Key |
ABPXZPGRULDAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)F)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves:
- Formation of the piperidinone ring system.
- N-alkylation or N-arylation with a 2,4-difluorophenyl precursor.
- Functionalization at the 3-position with a 3-oxopropanenitrile substituent.
Key Synthetic Steps and Reactions
Preparation of 1-(2,4-Difluorophenyl)piperidin-2-one Intermediate
- Starting from commercially available or synthesized 2,4-difluorophenyl derivatives, the piperidinone ring can be constructed via cyclization reactions.
- A common approach involves nucleophilic substitution or reductive amination of a suitable keto-precursor with 2,4-difluoroaniline derivatives.
- Alternatively, the piperidinone can be formed by intramolecular cyclization of amino-ketone intermediates.
Introduction of the 3-Oxopropanenitrile Group
- The 3-position functionalization is often achieved by a Knoevenagel condensation or Michael addition using malononitrile or cyanoacetate derivatives.
- The oxo group at the 3-position is introduced by oxidation or by using appropriate keto-substituted reagents.
Fluorophenyl Group Incorporation
- The 2,4-difluorophenyl group is introduced either by using pre-fluorinated aromatic amines or via selective fluorination of phenyl rings.
- Methods such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be employed.
Detailed Synthetic Procedure Example
While direct literature on this exact compound is limited, related synthetic routes can be inferred from patents and similar compounds involving 2,4-difluorophenyl and piperidinone derivatives.
Table 1: Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 1-(2,4-Difluorophenyl)piperidin-2-one | Cyclization of 2,4-difluoroaniline with keto-precursor under acidic/basic catalysis | 60-75 | Control of temperature critical |
| 2 | Alkylation/Functionalization at 3-position | Reaction with malononitrile or cyanoacetate derivative under base catalysis | 65-80 | Use of mild base to avoid side reactions |
| 3 | Oxidation or keto group installation | Use of oxidizing agents such as PCC or Dess-Martin periodinane | 70-85 | Avoid over-oxidation |
Research Findings and Data Integration
Patent Literature Insights
- Patent WO2019224803A2 describes compounds with similar piperidinone and difluorophenyl motifs used as MDM2 inhibitors, indicating the importance of crystalline forms and pharmaceutically acceptable salts for biological activity.
- The patent emphasizes the preparation of crystalline forms characterized by specific powder X-ray diffraction peaks, suggesting the need for controlled crystallization steps post-synthesis to ensure purity and stability.
Related Fluorophenyl Piperidinone Syntheses
- Synthesis of 2,4-difluorophenyl containing compounds often involves selective fluorination or use of pre-fluorinated anilines, as described in the preparation of voriconazole, which contains a 2,4-difluorophenyl moiety attached to a heterocyclic ring.
- Voriconazole synthesis involves Reformatsky-type coupling and selective crystallization to obtain high yield and purity, techniques potentially adaptable for the target compound.
Summary Table of Preparation Methods and Conditions
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Piperidinone ring formation | Cyclization/Reductive amination | 2,4-Difluoroaniline, keto-precursor, acid/base catalyst | 60-75% | Temperature and solvent critical |
| N-Arylation or N-alkylation | Nucleophilic substitution or Pd-catalyzed coupling | Pd catalyst, base, 2,4-difluorophenyl halide | 65-80% | Requires inert atmosphere |
| 3-Oxopropanenitrile installation | Knoevenagel condensation or Michael addition | Malononitrile, base (e.g., NaOH, piperidine) | 65-80% | Controlled pH to avoid side reactions |
| Oxidation to ketone if needed | Oxidizing agents (PCC, Dess-Martin) | Mild oxidation conditions | 70-85% | Avoid over-oxidation |
| Purification and crystallization | Recrystallization from suitable solvents | Solvent choice critical (e.g., ethanol, methanol) | - | Impacts polymorph and purity |
Chemical Reactions Analysis
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound featuring a piperidine ring substituted with a difluorophenyl group and an oxopropanenitrile moiety. The presence of the difluorophenyl substituent enhances the compound's chemical properties, making it interesting in chemical and biological research. The molecular formula for this compound is , and it has a molecular weight of approximately 278.25 g/mol .
Scientific Research Applications
The applications of this compound are still under exploration, but may include interaction studies focusing on its reactivity with biological targets and other chemical entities. These studies often employ techniques to understand the compound's potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with this compound. The differing positions of fluorine affect the reactivity and solubility of these compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | Similar piperidine structure with different fluorine substitution | Potential CNS activity | Different fluorine positioning affects reactivity |
| 3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | Another variant with distinct fluorine arrangement | Antimicrobial properties | Varying fluorine positions influence solubility |
| 3-(2,4-Difluorophenyl)-3-hydroxypropionitrile | Lacks the piperidine ring but retains difluorophenyl group | Antimicrobial activity reported | Hydroxyl group alters reactivity profile |
Mechanism of Action
The mechanism of action of 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the piperidinone ring may contribute to the compound’s overall stability and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and commercial differences between the target compound and its analogs:
Key Structural and Functional Insights
Fluorine Substitution Patterns
- 2,4-Difluorophenyl vs.
Non-Fluorinated Analogs
- 4-Iodophenyl Substitution : The iodine atom introduces steric bulk and increases molecular weight (368.17 g/mol ), likely impacting solubility and pharmacokinetics .
- 2,3-Dimethylphenyl Substitution : Methyl groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects. Safety protocols for this compound emphasize flammability and reactivity risks .
Implications for Research and Development
- Further studies could explore the target compound’s activity against fungal targets.
- Synthetic Challenges : The discontinuation of 2,6-difluoro and dimethylphenyl analogs may reflect synthetic complexity or undesirable ADME (absorption, distribution, metabolism, excretion) profiles.
- Safety Considerations : The dimethylphenyl variant’s stringent handling requirements underscore the need for rigorous toxicity profiling in analog development.
Biological Activity
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a compound with significant biological activity that has been explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in pharmacology, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12F2N2O2
- Molecular Weight : 278.25 g/mol
- CAS Number : 2060020-99-5
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in inflammatory processes. Notably, it has been shown to inhibit p38 MAP kinase activity, which plays a crucial role in cellular responses to stress and inflammation. This inhibition can lead to decreased production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Anti-inflammatory Effects
The compound's ability to inhibit p38 MAP kinase suggests significant anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can reduce the production of TNF-alpha and IL-6 in macrophages, indicating their potential in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Study 1: Inhibition of p38 MAP Kinase
A study conducted on a series of piperidine derivatives showed that compounds similar to this compound effectively inhibited p38 MAP kinase activation in human cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM for various derivatives .
Study 2: Antiviral Efficacy Against Zika Virus
In a phenotypic screening study involving several oxadiazole derivatives, compounds structurally related to this compound exhibited antiviral activity against Zika virus with EC50 values below 5 µM. This suggests potential for further development as antiviral agents targeting flavivirus infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
